molecular formula C22H22N4O5S2 B2583043 4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 923193-13-9

4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Número de catálogo: B2583043
Número CAS: 923193-13-9
Peso molecular: 486.56
Clave InChI: ZFTJVCBYFBVYPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the class of benzamide derivatives featuring a 1,3,4-oxadiazole core. Its structure includes:

  • Benzamide backbone: Linked to a morpholinosulfonyl group at the para position.
  • Oxadiazole ring: Substituted at position 2 with a phenyl group, which is further modified at position 5 with a prop-2-en-1-ylsulfanyl (allylthio) moiety.

The allylthio group confers unique reactivity, such as susceptibility to thiol-exchange reactions, while the oxadiazole ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Propiedades

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-2-15-32-22-25-24-21(31-22)18-5-3-4-6-19(18)23-20(27)16-7-9-17(10-8-16)33(28,29)26-11-13-30-14-12-26/h2-10H,1,11-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTJVCBYFBVYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that incorporates a morpholine sulfonamide structure and a 1,3,4-oxadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The morpholine ring is known for its ability to enhance solubility and bioavailability, while the oxadiazole moiety is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell lines, particularly through mechanisms involving telomerase inhibition.

Anticancer Activity

A study focusing on related oxadiazole derivatives revealed that many exhibited potent telomerase inhibitory activity. For instance, certain compounds demonstrated IC50 values below 1 µM, indicating strong efficacy compared to staurosporine (IC50 = 6.41 µM) . The mechanism of action often involves cell cycle arrest and apoptosis induction in cancer cells.

Case Study: Telomerase Inhibition

In a specific case involving a derivative similar to the target compound, flow cytometric analysis showed that it could arrest the cell cycle at the G2/M phase and induce apoptosis in MGC-803 cells in a concentration-dependent manner. Additionally, Western blotting indicated a reduction in dyskerin expression, a component of the telomerase complex .

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens including bacteria and fungi. For example:

  • Antitubercular Activity : Some derivatives were found to inhibit Mycobacterium bovis BCG effectively .

Table: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
A1E. coli12 µg/mL
A2S. aureus8 µg/mL
A3C. albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of compounds like 4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : Modifications can enhance binding affinity and selectivity towards biological targets.
  • Oxadiazole Positioning : The position of the oxadiazole ring relative to other functional groups can significantly affect biological potency.

Comparación Con Compuestos Similares

Structural Comparisons

The compound’s structural analogs are categorized based on variations in oxadiazole substituents, sulfonyl groups, and benzamide modifications. Key examples include:

Compound Name Structural Features Key Differences vs. Target Compound
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide Methylthio substituent on oxadiazole Lacks allylthio group; methylthio instead
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Fluorophenyl substituent; dimethylmorpholine sulfonyl Fluorine substituent; dimethylmorpholine sulfonyl
N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide Methanesulfonylphenyl on oxadiazole; methylbenzamide Methanesulfonyl instead of allylthio
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide Dihydrobenzodioxin substituent Bulky dihydrobenzodioxin group instead of allylthio

Unique Features of Target Compound :

  • Morpholinosulfonyl vs. other sulfonyl groups: Morpholine improves water solubility compared to aryl or alkyl sulfonyl groups .

Predicted Activities for Target Compound :

  • Antimicrobial : Likely due to the oxadiazole-thioether motif, which disrupts microbial membranes .
  • Enzyme inhibition: Morpholinosulfonyl may target ATP-binding pockets in kinases or proteases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.